molecular formula C13H12N2O B13695251 3-Phenyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine

3-Phenyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine

Cat. No.: B13695251
M. Wt: 212.25 g/mol
InChI Key: GQMBDQUSADWIFK-UHFFFAOYSA-N
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Description

3-Phenyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine is a heterocyclic compound that belongs to the oxazine family This compound is characterized by a fused ring system consisting of a pyridine ring and an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of phenylamine with 2-chloropyridine in the presence of a base, followed by cyclization with formaldehyde. This reaction is usually carried out under reflux conditions to ensure complete cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into its reduced forms.

    Substitution: It can undergo substitution reactions, particularly at the phenyl and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine
  • 2,2-Dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine
  • 6-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine
  • 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine

Uniqueness

3-Phenyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

3-phenyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine

InChI

InChI=1S/C13H12N2O/c1-2-5-10(6-3-1)12-9-15-11-7-4-8-14-13(11)16-12/h1-8,12,15H,9H2

InChI Key

GQMBDQUSADWIFK-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=C(N1)C=CC=N2)C3=CC=CC=C3

Origin of Product

United States

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